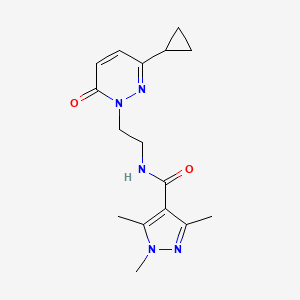

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is an organic compound with distinct properties and chemical structure. Featuring a cyclopropyl group, oxopyridazine moiety, and a trimethyl-pyrazole core, this compound is of significant interest in various scientific research domains, including medicinal chemistry, organic synthesis, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps. It begins with the preparation of the 3-cyclopropyl-6-oxopyridazine intermediate, often through the cyclization of suitable precursors under controlled conditions. This intermediate is then subjected to a reaction with 2-bromoethylamine or a similar reagent to introduce the ethyl linkage. The final step involves the condensation of this intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid or its derivative, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane (DCM) under basic conditions.

Industrial Production Methods: On an industrial scale, the synthesis of this compound requires optimization for high yield and purity, often employing continuous flow reactors to control reaction parameters precisely. Automation and real-time monitoring using spectroscopic methods can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The pyrazole and pyridazine rings may undergo selective oxidation under specific conditions, altering the electronic properties of the compound.

Reduction: Reduction reactions can target the carbonyl groups present in the pyridazine and pyrazole cores, potentially converting them into alcohols or other functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions: Reagents like KMnO4 or CrO3 for oxidation, NaBH4 or LiAlH4 for reduction, and various alkyl halides or acyl chlorides for substitution reactions are often used. Solvents such as DCM, THF (tetrahydrofuran), and DMF (dimethylformamide) are commonly employed, with reaction conditions optimized to suit the specific transformation.

Major Products Formed: Depending on the reaction type, major products can include oxidized derivatives, reduced analogs with different functionalities, and substituted compounds with varied side chains or groups introduced at specific positions.

Aplicaciones Científicas De Investigación

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide finds applications across several scientific research fields:

Biology: Studies on its biological activity may reveal its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine: Its structural features suggest possible therapeutic applications, including anti-inflammatory, anticancer, or antiviral properties, pending detailed pharmacological studies.

Industry: The compound's unique properties make it suitable for use in specialty chemicals, agrochemicals, and potentially in the development of novel polymers or catalysts.

Mecanismo De Acción

The compound's mechanism of action likely involves interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and oxopyridazine groups can facilitate binding to active sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding may alter the function of the target protein, leading to therapeutic or biological effects. Understanding these interactions at the molecular level can help elucidate pathways and identify potential off-target effects.

Comparación Con Compuestos Similares

Compared to other compounds with similar structures, such as pyrazole or pyridazine derivatives, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of heterocyclic rings and functional groups. Similar compounds might include:

N-ethyl-1,3,5-trimethylpyrazole-4-carboxamide

3-cyclopropyl-6-oxopyridazine-2-carboxamide

1,3,5-trimethylpyrazole-4-carboxylic acid

The presence of both the pyrazole and pyridazine rings, along with the cyclopropyl group, imparts distinct chemical reactivity and biological activity, making it a compound of considerable interest for further research and development.

Actividad Biológica

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrazole core substituted with a pyridazinone moiety and a cyclopropyl group , contributing to its pharmacological properties. Its molecular formula is C16H19N3O3, with a molecular weight of approximately 301.34 g/mol . The presence of these functional groups is crucial for its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₃O₃ |

| Molecular Weight | 301.34 g/mol |

| Key Functional Groups | Pyrazole, Pyridazinone, Cyclopropyl |

Research indicates that the compound may exert its biological effects through multiple mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis .

- Receptor Modulation : The compound may interact with cannabinoid receptors, influencing signaling pathways related to pain and inflammation .

- Cell Cycle Regulation : Studies suggest that it induces G1 cell cycle arrest and apoptosis in cancer cells, indicating its potential as an anticancer agent.

Biological Activities

The biological activities of this compound include:

- Anticancer Properties : The compound has shown promising results in inhibiting tumor growth in vitro and in vivo models. For instance, it was reported to induce apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : By modulating cannabinoid receptors, it may reduce inflammation and pain responses .

- Metabolic Effects : It has been linked to favorable changes in lipid profiles and glucose levels in metabolic syndrome models .

Case Studies

Several studies have demonstrated the efficacy of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the effects of the compound on human cancer cell lines, revealing significant reductions in cell viability and induction of apoptotic markers.

- Metabolic Syndrome Model : In animal studies, the compound improved serum lipid parameters and showed potential for treating metabolic disorders .

Propiedades

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-10-15(11(2)20(3)18-10)16(23)17-8-9-21-14(22)7-6-13(19-21)12-4-5-12/h6-7,12H,4-5,8-9H2,1-3H3,(H,17,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZCJQXOCPMJHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCN2C(=O)C=CC(=N2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.